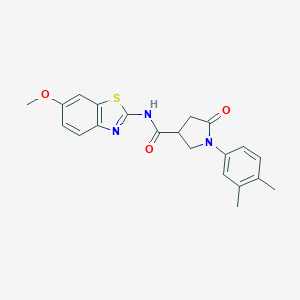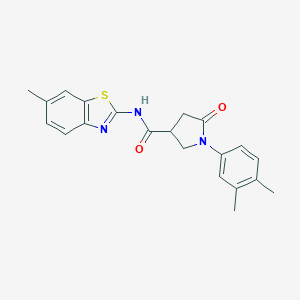
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MPPP, is a synthetic compound that has been extensively researched for its potential use in medicinal chemistry. MPPP is a member of the pyrrolidine family of compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have antioxidant activity, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to the use of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments. For example, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of research is the development of new synthetic methods for 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, which could improve its yield and purity. Additionally, researchers are exploring the use of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and its potential therapeutic applications.
合成法
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves the reaction of 3-methoxyphenylacetic acid with ethyl acetoacetate, followed by cyclization with phenylhydrazine. The resulting product is then esterified with chloroacetic acid to yield 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
科学的研究の応用
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
特性
製品名 |
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
分子式 |
C20H19NO5 |
分子量 |
353.4 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-25-17-9-5-6-14(10-17)18(22)13-26-20(24)15-11-19(23)21(12-15)16-7-3-2-4-8-16/h2-10,15H,11-13H2,1H3 |
InChIキー |
GXMHQASTEZZKIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)




![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)



![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)